3-(Methylamino)benzoic acid
Overview
Description
3-(Methylamino)benzoic acid is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of 3-(Methylamino)benzoic acid involves various processes. For instance, it can be synthesized from simple phenolic acids in plants . Another method involves the use of commercially available acylation reagents, including benzoyl chloride, benzoic acid, and benzoic anhydride .Molecular Structure Analysis
The molecular structure of 3-(Methylamino)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a methylamino group . The compound has a monoclinic crystal structure .Scientific Research Applications
1. Role in Synthesis of Contrast Agents 3-(Methylamino)benzoic acid derivatives are significant in the synthesis of contrast agents, such as Iothalamic acid, an ionic X-ray contrast agent. The synthesis involves multiple steps, including amidation, catalytic hydrogenation, iodination, and acetylation, yielding a product with a notable efficiency of around 80% (He Yong-jun, 2009).
2. Crystalline Structure and Conformation A study on the crystalline structure of a cyclic hexamer of 4-(Methylamino)benzoic acid revealed its unique folded conformation. The compound formed colorless prisms and adopted a conformation where all six N-methylamides had a cis (E) conformation, with four intermolecular CH/n contacts observed in the crystal structure (I. Azumaya et al., 2003).
3. Antibacterial and Chemotherapeutic Properties Novel hybrid derivatives of 3-Hydroxy benzoic acid, a relative of 3-(Methylamino)benzoic acid, have been synthesized and shown promising antibacterial activity. This approach is recognized for generating potential chemotherapeutic agents in the development of new drug candidates (Maruti S. Satpute et al., 2018).
4. Luminescence and Coordination Compounds Complex compounds involving 2-(methylamino) benzoic acid with various metal ions like samarium (III), europium (III), and others have been synthesized. These complexes exhibit a range of thermal stability and show notable luminescence intensity, especially when coordinated with certain metal ions (M. Shamsutdinova et al., 2020).
5. Role in Stress Tolerance Induction in Plants Benzoic acid derivatives, including 3-(Methylamino)benzoic acid, have been identified to play a regulatory role in inducing tolerance to various stresses like heat, drought, and chilling in plants. The molecular structure of benzoic acid, common in these derivatives, is likely responsible for imparting stress tolerance in plants (T. Senaratna et al., 2004).
properties
IUPAC Name |
3-(methylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCNWBPFIBQFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300806 | |
Record name | 3-(Methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)benzoic acid | |
CAS RN |
51524-84-6 | |
Record name | 51524-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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